Home > Products > Screening Compounds P90707 > Threo-DL-Phenyserine
Threo-DL-Phenyserine -

Threo-DL-Phenyserine

Catalog Number: EVT-247880
CAS Number:
Molecular Formula:
Molecular Weight: 181.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Threo-DL-Phenylserine can be synthesized through various methods, primarily involving enzymatic and chemical routes. One notable method includes the enzymatic cleavage and synthesis process, which utilizes specific enzymes to facilitate the formation of the desired stereoisomer. For instance, phenylalanine aminomutase from Taxus canadensis has been repurposed to catalyze the conversion of trans-cinnamate epoxide into threo-phenylserine with high selectivity .

Another synthetic approach involves traditional organic synthesis techniques, such as the reaction of nitroethane with benzaldehyde followed by hydrolysis and crystallization processes. This method emphasizes maintaining optimal pH levels to favor the zwitterionic state of phenylserine during synthesis, enhancing yield and purity .

Molecular Structure Analysis

Structure and Data

Threo-DL-Phenylserine has a molecular formula of C₉H₁₃N₁O₃, with a molecular weight of approximately 181.21 g/mol. The structural representation includes:

  • Amino Group (–NH₂): Contributes to its classification as an amino acid.
  • Carboxylic Acid Group (–COOH): Essential for its acidic properties.
  • Phenyl Ring: Provides hydrophobic characteristics influencing its interaction with biological systems.

The stereochemistry of threo-DL-phenylserine is characterized by the arrangement of substituents around the chiral centers, which significantly impacts its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Threo-DL-Phenylserine participates in various chemical reactions typical of amino acids. Key reactions include:

  • Decarboxylation: This process can lead to the formation of phenethylamine derivatives, which are important in neurotransmitter synthesis.
  • Transamination: Threo-DL-phenylserine can undergo transamination reactions where it acts as an amino donor or acceptor, facilitating the interconversion between different amino acids.

The technical details surrounding these reactions often involve optimizing conditions such as pH and temperature to maximize yield while minimizing side products .

Mechanism of Action

Process and Data

The mechanism of action for threo-DL-phenylserine is multifaceted. It primarily acts on neurotransmitter systems by modulating levels of serotonin and norepinephrine in the brain. The compound's structural similarity to natural neurotransmitters allows it to interact with receptors involved in mood regulation and cognitive functions.

Research indicates that threo-DL-phenylserine may enhance synaptic plasticity, thereby supporting learning and memory processes. Its potential neuroprotective effects are also attributed to its ability to mitigate oxidative stress within neuronal cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Threo-DL-Phenylserine exhibits several notable physical and chemical properties:

These properties are critical for understanding its behavior in biological systems and its application in drug formulation .

Applications

Scientific Uses

Threo-DL-Phenylserine has garnered interest in various scientific applications:

  1. Pharmaceutical Development: It serves as a building block for synthesizing pharmaceuticals targeting neurological disorders.
  2. Radioprotection Studies: Research has indicated potential radioprotective effects against ionizing radiation, making it valuable in oncology.
  3. Neuropharmacology: Its role in modulating neurotransmitter levels positions it as a candidate for treating mood disorders such as depression and anxiety.
Introduction to Threo-DL-Phenylserine in Biomedical Research

Historical Context and Discovery of Threo-DL-Phenylserine in Antiviral Research

The antiviral properties of threo-β-phenylserine were first documented in landmark research published in the British Journal of Pharmacology and Chemotherapy in 1957. This pioneering study systematically evaluated a series of compounds against influenza A virus in tissue culture models, revealing that L-threo-phenylserine and its ester derivatives demonstrated superior inhibitory activity compared to other tested compounds. Critically, this antiviral effect was observed only when the compound was administered during the first half of the viral latent period, indicating interference with intracellular replication processes rather than viral adsorption or inactivation of free virions [1] [2].

The research team employed chorioallantoic membrane fragments infected with influenza A virus, establishing a foundational in vitro model for evaluating phenylserine derivatives. Through meticulous inhibition kinetics, they discovered that phenylalanine competitively reversed the antiviral activity, suggesting that threo-DL-phenylserine functioned as a metabolic antagonist targeting phenylalanine-dependent pathways essential for viral synthesis. This mechanistic insight was further strengthened by demonstrations that phenylalanine requirements could be alternatively satisfied by dipeptides like phenylalanylglycine or glycylphenylalanine, but not by structurally modified phenylserine analogs where the β-hydroxyl or α-amino groups were substituted [1] [2] [6].

Subsequent investigations explored the broader therapeutic potential of threo-DL-phenylserine. By 1961, research extended to in vivo models of rabies, myxoma, and vaccinia viruses. While some inhibitory effects were noted, the results were less pronounced and inconsistent compared to the robust in vitro activity against influenza A, highlighting a significant challenge in translating in vitro antiviral efficacy to functional in vivo treatments. Notably, threo-DL-phenylserine showed no significant activity against ectromelia virus infections in mice, even under conditions of hepatic amino acid depletion induced by starvation [1] [4].

  • Table 1: Key Historical Milestones in Threo-DL-Phenylserine Antiviral Research
    YearDiscovery/AdvancementViral TargetsExperimental ModelSignificanceReference
    1957Identification of L-threo-phenylserine antiviral activityInfluenza AChorioallantoic membrane fragmentsFirst demonstration of specific antiviral action; competitive phenylalanine antagonism [1] [2]
    1961Evaluation of in vivo efficacyRabies, Myxoma, VacciniaMouse infection modelsLimited translation of in vitro efficacy to in vivo settings [4]
    2010Molecular characterization of stereospecific enzymesN/APseudomonas syringae NK-15Discovery of operon encoding L- and D-phenylserine dehydrogenases [3]
    1985-2020Synthesis of N-2-fluorenonesulfonyl derivativesHerpes Simplex Virus Type IVero cell cultureDemonstrated compound derivatization potential for enhanced activity [7]

Stereochemical Significance of Threo Configuration in Biochemical Activity

The biological activity of β-phenylserine exhibits an extraordinary dependence on its precise stereochemical configuration. Among the four possible stereoisomers (D- and L- enantiomers of both threo and erythro diastereomers), the L-threo isomer consistently demonstrates the most potent antiviral and enzymatic interactions. This specificity arises from the spatial orientation of the β-hydroxyl and α-amino groups relative to the phenyl ring and the backbone, enabling optimal molecular recognition by target enzymes and potential viral proteins [3] [5].

Biochemical studies have definitively shown that substitutions at either the β-hydroxyl or α-amino group positions lead to a complete abolition of antiviral activity. This underlines the critical role of these functional groups in the molecule's mechanism of action. The L-threo configuration appears essential for mimicking phenylalanine or interacting with specific active sites, as evidenced by enzymatic studies using purified dehydrogenases. For instance, L-phenylserine dehydrogenase from Pseudomonas syringae NK-15 exhibits remarkable substrate specificity, efficiently catalyzing the NAD⁺-dependent oxidation of the β-hydroxyl group only in L-threo-β-phenylserine and its close analog L-threo-(2-thienyl)serine. The enzyme demonstrates negligible activity against the D-enantiomer or the erythro diastereomers, confirming stringent stereochemical requirements [3].

The molecular basis for this specificity was further elucidated through genetic analysis. The genes encoding both D-phenylserine dehydrogenase and L-phenylserine dehydrogenase reside within a single operon in Pseudomonas syringae NK-15. Despite catalyzing similar reactions on enantiomeric substrates (oxidative deamination to 2-aminoacetophenone and CO₂), these enzymes possess distinct primary structures and enzymological properties, suggesting divergent evolutionary paths for recognizing the precise stereochemistry of their respective substrates. This genetic arrangement facilitates the coordinated degradation of both D- and L-threo isomers when available, but the initial binding and catalysis remain exquisitely stereospecific [3].

The significance of the threo configuration extends beyond natural enzymatic degradation to synthetic applications. The defined spatial arrangement (2S,3R or 2R,3S) is crucial for its incorporation as a chiral synthon in producing complex bioactive molecules like cyclic pentapeptides and lactacystin intermediates. These syntheses leverage the molecule's stereocenters to induce specific three-dimensional structures or biological activities in the target compounds, highlighting the value of the threo configuration in medicinal chemistry beyond direct antiviral effects [5].

  • Table 2: Stereochemical Properties and Biochemical Impact of β-Phenylserine Isomers
    StereoisomerPreferred EnzymeAntiviral Activity (Influenza A)Key Enzymatic ReactionsStructural FeaturesMolecular Weight (g/mol)
    L-threo (2S,3R / 2R,3S)L-Phenylserine DehydrogenaseHigh (Most Active)NAD⁺-dependent oxidation; Competitive phenylalanine antagonismβ-OH and α-NH₂ groups essential; planar phenyl ring orientation critical181.19 [5]
    D-threo (2R,3R / 2S,3S)D-Phenylserine DehydrogenaseLow/ModerateNADP⁺-dependent oxidation (Inducible enzyme)Mirror image of L-threo; different active site recognition181.19 [5]
    L-erythroNot a significant substrateMinimal/NoneNot efficiently catalyzed by characterized dehydrogenasesAltered spatial orientation of β-OH relative to α-NH₂181.19 [5]
    D-erythroNot a significant substrateMinimal/NoneNot efficiently catalyzed by characterized dehydrogenasesMirror image of L-erythro181.19 [5]

Properties

Product Name

Threo-DL-Phenyserine

Molecular Weight

181.19

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.